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Iridium;tetraacetate

Water oxidation Oxygen evolution reaction Artificial photosynthesis

The compound designated "iridium;tetraacetate" corresponds in the primary literature to the trinuclear oxo-centred iridium(III) acetate complex, systematically formulated as [Ir₃(μ₃-O)(OAc)₆(H₂O)₃]OAc (CAS 52705-52-9), commonly referred to as Wilkinson's iridium acetate trimer. This coordination compound features a triangular Ir₃O core bridged by six acetate ligands with three terminal aqua ligands, exhibiting Ir–Ir bond distances of 2.78 ± 0.03 Å.

Molecular Formula C8H12IrO8-4
Molecular Weight 428.39 g/mol
Cat. No. B1644279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridium;tetraacetate
Molecular FormulaC8H12IrO8-4
Molecular Weight428.39 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ir]
InChIInChI=1S/4C2H4O2.Ir/c4*1-2(3)4;/h4*1H3,(H,3,4);/p-4
InChIKeyXDZCNTWAYFKBJP-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iridium Tetraacetate (Iridium(III) Acetate Trimer) – Baseline Identity, Structure, and Procurement-Relevant Characteristics


The compound designated "iridium;tetraacetate" corresponds in the primary literature to the trinuclear oxo-centred iridium(III) acetate complex, systematically formulated as [Ir₃(μ₃-O)(OAc)₆(H₂O)₃]OAc (CAS 52705-52-9), commonly referred to as Wilkinson's iridium acetate trimer [1]. This coordination compound features a triangular Ir₃O core bridged by six acetate ligands with three terminal aqua ligands, exhibiting Ir–Ir bond distances of 2.78 ± 0.03 Å [1]. It is commercially supplied as a green crystalline powder or solid with iridium content typically ranging from 48–54%, available at purity grades from 99% to 99.9999% (6N) from multiple specialty chemical suppliers [2]. The compound is moderately water-soluble and decomposes thermally to IrO₂ upon heating above 400 °C, making it a versatile precursor for both homogeneous catalysis and heterogeneous IrO₂-based materials [2][3].

Why Iridium Tetraacetate Cannot Be Casily Substituted by Generic Iridium Salts or In-Class Carboxylates


Iridium acetate occupies a distinct performance niche that defeats casual substitution by simpler iridium halides (e.g., IrCl₃), iridium acetylacetonate (Ir(acac)₃), or the carboxylates of neighbouring platinum-group metals. The trinuclear oxo-centred architecture of iridium(III) acetate provides a pre-organised multimetallic core that is directly implicated in its water-oxidation catalytic cycle, whereas mononuclear IrCl₃ undergoes rapid ligand redistribution under oxidative conditions [1]. In methanol carbonylation, the acetate ligand environment facilitates in-situ generation of the active [Ir(CO)₂I₂]⁻ species with kinetic profiles that differ markedly from chloride-based precursors [2]. Furthermore, the acetate ligand's moderate lability—intermediate between the tightly bound acac and the readily displaced halides—enables controlled thermal decomposition to IrO₂ with nanoparticle sizes in the 1–20 nm range during sol-gel processing, a critical advantage for electrode fabrication where halide residues corrode catalyst layers [3]. These structural and reactivity features mean that procurement specifications for iridium acetate must be evaluated against the intended application, as generic iridium sources cannot replicate the same catalytic activation trajectory or materials morphology.

Quantitative Differentiation Evidence for Iridium Tetraacetate Against Key Comparators


Water-Oxidation Turnover Frequency: Iridium Acetate Trimer with NaIO₄ vs. Ce(IV) Oxidant

Wilkinson's iridium acetate trimer [Ir₃(μ₃-O)(OAc)₆(H₂O)₃]⁺ exhibits a dramatic oxidant-dependent disparity in water-oxidation catalytic performance that directly informs experimental design. When driven with sodium periodate (NaIO₄) at pH 7, the catalyst achieves a turnover frequency (TOF) of 0.18 s⁻¹ and accumulates a turnover number (TON) of 4,200, functioning as an operationally homogeneous catalyst [1]. In stark contrast, when cerium(IV) ammonium nitrate is employed as the primary oxidant at pH 1, the TOF collapses to 0.02 s⁻¹ and the TON plummets to 85, accompanied by rapid catalyst decomposition [1]. This 9-fold difference in TOF and ~49-fold difference in TON between the two oxidant regimes is not observed to the same degree with simpler iridium precursors such as IrCl₃, which show TOF values of ~0.47 s⁻¹ (1700 h⁻¹) under optimised conditions but with poorly defined active species and rapid deactivation [2].

Water oxidation Oxygen evolution reaction Artificial photosynthesis

Methanol Carbonylation Rate: Rhodium/Iridium Bimetallic vs. Rhodium-Only Catalyst System

In the industrially critical methanol carbonylation to acetic acid, the addition of an iridium salt (as IrO₂ or iridium acetate precursor) to a conventional rhodium/iodide catalyst system produces a quantifiable rate enhancement. Under identical reaction conditions (195 °C, 400 psig CO, 3 wt% H₂O, 10 wt% LiI, 27 wt% MeOAc, 20 wt% MeI), a catalyst system containing 600 ppm rhodium alone achieves a space-time yield (STY) of 18 mol CO L⁻¹ h⁻¹ [1]. The addition of 1,000 ppm iridium raises the STY to 22 mol CO L⁻¹ h⁻¹, representing a 22% increase in carbonylation rate [1]. Notably, an iridium-only system (1,000 ppm Ir, no Rh) with 10 wt% LiI shows an STY of 0 mol L⁻¹ h⁻¹, demonstrating that iridium requires the rhodium co-catalyst for activity under low-water conditions, while simultaneously boosting the rhodium system's intrinsic rate [1].

Methanol carbonylation Acetic acid synthesis Cativa process

Lewis Acid-Cocatalyzed C–H Activation: Iridium Acetate Complex Rate Acceleration

The (Phebox)Ir(OAc) complex—an iridium acetate derivative—displays a profound Lewis acid-dependent rate acceleration in β-hydride elimination and C–H activation that is not replicated by non-acetate iridium analogues. Specifically, β-H elimination of (Phebox)Ir(OAc)(n-octyl) proceeds on a timescale of minutes at −15 °C in the presence of 0.4 mM NaBArF₄ (sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate) as Lewis acid cocatalyst [1]. Without NaBArF₄, the same reaction is described as "very slow" even at 125 °C [1]. DFT calculations indicate that the acetate ligand's κ²–κ¹ dechelation, promoted by Na⁺ coordination, opens the coordination site required for the reaction to proceed—a mechanistic feature unique to the carboxylate ligand class and not available to halide or hydride analogues [1].

C–H activation Alkane dehydrogenation Lewis acid cocatalysis

IrO₂–TiO₂ Electrode Performance: Iridium Acetate vs. Hexachloroiridate Sol-Gel Precursor

Mixed IrO₂–TiO₂ oxide electrodes prepared via sol-gel processing using an iridium(III) acetate precursor ([Ir₃O(OAc)₆(HOAc)₃]OAc) yield electrochemically active coatings suitable for oxygen evolution, with the acetate route offering a critical advantage over the alternative hexachloroiridate ([IrCl₆]²⁻) precursor: the complete absence of chloride residues in the final oxide film [1]. Chloride contamination from halide-based precursors is known to corrode titanium substrates and poison electrocatalytic sites during anodic polarisation. The acetate-derived sol-gel route produces IrO₂ nanoparticles in the 1–20 nm range dispersed within the TiO₂ matrix, comparable in morphology to hexachloroiridate-derived films but with inherently cleaner surfaces [2]. The acetate precursor's aqueous solubility and compatibility with titanium tetraethoxide in ethanol enable a straightforward one-pot sol-gel protocol without the pH adjustment steps required for chloride-based formulations [1].

Dimensionally stable anodes Sol-gel processing Electrocatalysis

Iridium vs. Palladium in Allylic Substitution: Branched/Chiral Selectivity Driven by Metal Choice

Iridium-catalysed allylic substitution offers a regiochemical outcome that is the inverse of the well-established palladium-catalysed variant, representing a class-level differentiation with direct consequences for synthetic route design. With simple monosubstituted allylic acetates or carbonates as substrates, iridium catalysts preferentially yield chiral, branched products, whereas palladium catalysts under analogous conditions give linear, achiral products [1]. This divergent selectivity arises from the distinct mechanistic pathways: iridium favours C–C bond formation at the more substituted allylic terminus via an iridium-enyl intermediate, while palladium proceeds through a π-allyl complex that undergoes nucleophilic attack at the less hindered terminus. Although these observations derive from organoiridium complexes bearing phosphine or N-heterocyclic carbene ligands rather than iridium acetate directly, iridium(III) acetate serves as a common synthetic precursor for generating the active Ir(I) species in situ [1].

Allylic substitution Enantioselective catalysis Regioselectivity

Purity and Halide Content: Iridium Acetate from Oxalate-Precipitation vs. Traditional BaO₂ Sintering Routes

The method of manufacture has a direct impact on iridium acetate purity and its suitability as a catalyst precursor. The oxalate-precipitation route described in patent literature produces iridium acetate with specifically low chlorine, sulphur, sodium, and potassium content—impurities that poison downstream catalytic reactions [1]. In contrast, the traditional Watson method involving sintering of iridium sponge with barium peroxide followed by dissolution in acetic acid and BaSO₄ precipitation suffers from residual barium and sulphate contamination, requires repeated analytical verification cycles, and involves cost-intensive BaSO₄ filtration steps [1]. Commercial suppliers now offer iridium(III) acetate at purity grades up to 99.9999% (6N), with the highest grades achieved through oxalate or improved precipitation routes that avoid barium reagents entirely [2].

Catalyst precursor purity Halide-free synthesis Procurement specifications

Research and Industrial Application Scenarios Where Iridium Tetraacetate's Differentiation Evidence Drives Selection


Homogeneous Water-Oxidation Catalysis with NaIO₄ as Sacrificial Oxidant

Wilkinson's iridium acetate trimer is the catalyst of choice for homogeneous water-oxidation studies employing sodium periodate (NaIO₄) as the terminal oxidant at neutral pH [1]. Under these conditions, the catalyst achieves a TON of 4,200 with a TOF of 0.18 s⁻¹, operating without detectable heterogeneous iridium oxide nanoparticle formation [1]. This scenario is directly relevant to artificial photosynthesis research, where the molecular integrity of the catalyst must be maintained over extended turnover. Attempting to substitute IrCl₃ or Ir(acac)₃ for the acetate trimer under identical NaIO₄ conditions yields different active speciation and complicates mechanistic interpretation, as these precursors generate ill-defined mixtures of molecular and nanoparticulate species [2]. Researchers should procure the acetate trimer specifically and avoid Ce(IV)-based protocols, which rapidly degrade the catalyst.

Bimetallic Rh/Ir Methanol Carbonylation Catalyst Formulation

In industrial methanol carbonylation (Cativa-type processes), iridium acetate serves as an effective iridium source for boosting the carbonylation rate of established rhodium/iodide catalyst systems [3]. The addition of iridium at ~1,000 ppm raises the space-time yield by 22% (from 18 to 22 mol CO L⁻¹ h⁻¹) under low-water conditions (3 wt% H₂O) at 195 °C, while simultaneously suppressing aldehyde by-product formation through iridium's hydrogenation activity [3]. This scenario applies to acetic acid manufacturers seeking to retrofit existing Monsanto-process plants with iridium promotion without full conversion to the Cativa process. Procurement should specify iridium acetate with low halide content to avoid introducing chloride into the iodide-based catalytic cycle.

Halide-Free IrO₂ Electrode Fabrication via Sol-Gel Processing

For the preparation of IrO₂–TiO₂ mixed oxide coatings on titanium substrates via sol-gel methods, iridium(III) acetate is the precursor of choice when chloride-induced substrate corrosion must be avoided [4]. The acetate precursor [Ir₃O(OAc)₆(HOAc)₃]OAc dissolves readily in water and is compatible with titanium tetraethoxide in ethanol, enabling a single-pot formulation that yields IrO₂ nanoparticles of 1–20 nm upon calcination at ≥400 °C [4]. This scenario is critical for dimensionally stable anode (DSA) fabrication, medical implant coatings, and microelectronic applications where halide residues compromise adhesion, conductivity, or biocompatibility. The analogous hexachloroiridate route introduces chloride that requires exhaustive washing and still risks residual contamination [5].

Low-Temperature Alkane Dehydrogenation with Lewis Acid Cocatalysis

Iridium acetate-based (Phebox)Ir(OAc) complexes, when combined with NaBArF₄ as a Lewis acid cocatalyst, enable alkane dehydrogenation and C–H activation at temperatures as low as −15 °C [6]. This represents a >140 °C reduction in operating temperature compared to the uncatalysed reaction at 125 °C, with a rate enhancement estimated at >10³-fold [6]. The acetate ligand is mechanistically essential: its κ²–κ¹ dechelation upon Na⁺ binding opens the iridium coordination site. This scenario is uniquely accessible to iridium acetate complexes; halide or hydride analogues lack the requisite ligand lability and cannot participate in the Lewis acid cocatalytic cycle. Procurement of (Phebox)Ir(OAc) precursors or iridium(III) acetate for in-situ complex generation is mandatory for this application.

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